![molecular formula C27H29N5O6S B019520 Bosentan-d4 CAS No. 1065472-77-6](/img/structure/B19520.png)
Bosentan-d4
Übersicht
Beschreibung
Bosentan-d4 is the deuterium labeled Bosentan . Bosentan is a competitive and dual antagonist of endothelin-1 (ET) for the ET A and ET B receptors with K of 4.7 nM and 95 nM in human SMC, respectively .
Synthesis Analysis
Bosentan and its analogues were first disclosed in US patent No.5, 292,740 in the year 1994 as endothelin (ET) receptor antagonist . Bosentan synthesis has been reported by employing different methods from the reaction between (4,6-dichloro-5- (2-methoxyphenoxy)-2,2’-bipyrimidine and 4- (tert-butyl) benzenesulfonamide .
Molecular Structure Analysis
The molecular weight of Bosentan-d4 is 555.64 . The molecular formula is C27H25D4N5O6S . The X-ray structures of the endothelin ETB receptor bound to clinical antagonist bosentan and its analog have been reported .
Chemical Reactions Analysis
Bosentan undergoes electrochemical oxidation at a platinum electrode in an acetonitrile solution containing 0.1 M TBACIO4 . The well-defined oxidation peak was observed at 1.21 V .
Physical And Chemical Properties Analysis
The dehydration of Bosentan starts at 70°C and is followed by the chemical degradation with the onset at 290°C . The highest thermal stability was stated for TA, which decomposed at ca. 320°C, whereas the lowest onset of the thermal decomposition process was stated for SIL, i.e. 190°C . The products of the drug decomposition were identified .
Wissenschaftliche Forschungsanwendungen
Measurement of Drug Levels in PAH Patients
Bosentan-d4, along with Sildenafil, is used in the treatment of Pulmonary Arterial Hypertension (PAH). A study aimed to develop a liquid chromatography-tandem mass spectrometry method (LC–MS/MS) to measure the levels of bosentan, sildenafil, and their active metabolites in patients with PAH . The method was found to be rapid, robust, inexpensive, and requires a small serum volume .
Monitoring Drug Levels
The established LC–MS/MS method can be used to routinely monitor drug levels. This is particularly useful in pediatric patients with PAH, where the levels of sildenafil, bosentan, and their metabolites were measured .
Development of New Cocrystals
New cocrystals of bosentan have been discovered with succinic acid, resorcinol, and 4-hydroxybenzoic acid through a combined virtual/experimental cocrystal screening . These cocrystals could potentially improve the performance of the drug.
Study of H-Bonds in Cocrystals
The X-ray structure of the bosentan/succinic acid cocrystal shows a network of H-bonds involving both components, which have been studied energetically using DFT calculations . This provides valuable insights into the structure and stability of the cocrystals.
Investigation of lp–π Interactions
The succinic acid molecules in the bosentan/succinic acid cocrystal interact with one of the pyrazine rings of bosentan establishing an energetically significant lp⋯π interaction . This interaction has been rationalized using molecular electrostatic potential (MEP) surfaces, the quantum theory of “atoms-in-molecules” (QTAIM), and the noncovalent interaction plot (NCIplot) .
Simultaneous Quantification of Bosentan and its Active Metabolite
An SPE-LC–MS/MS method has been developed for the simultaneous quantification of bosentan and its active metabolite, hydroxybosentan, in human plasma . This method can support bioequivalence studies.
Wirkmechanismus
Target of Action
Bosentan-d4, a deuterium-labeled variant of Bosentan, serves as a competitive dual antagonist against endothelin-1 (ET) by targeting both ET A and ET B receptors . These receptors are primarily involved in the regulation of vascular tone and cell proliferation .
Mode of Action
Bosentan-d4 interacts with its targets by competitively binding to the endothelin A and B receptors, thereby displacing the endogenous binding partner endothelin-1 (ET-1) from its binding sites . This antagonistic action prevents the vasoconstrictive and proliferative effects of ET-1, leading to vasodilation and reduced blood pressure .
Biochemical Pathways
Bosentan-d4 affects several biochemical pathways. It functionally and transcriptionally suppresses the bile salt export pump and alters bile acid levels . This action leads to changes in the homeostasis of bile acids, which can result in cholestasis, a condition characterized by the impairment of bile flow . Additionally, Bosentan-d4 may influence other pathways related to inflammation and apoptosis .
Pharmacokinetics
The pharmacokinetics of Bosentan-d4 are likely similar to those of Bosentan. Bosentan shows dose-dependent pharmacokinetics, with clearance and volume of distribution decreasing with increasing intravenous doses and increasing with time . It is metabolized by cytochrome P450 (CYP) 2C9 and CYP3A4 into three metabolites, one of which is metabolically active and accounts for up to 20% of drug activity . Bosentan is largely eliminated via feces, mainly as its major metabolite, with less than 3% of a dose excreted in urine .
Result of Action
The molecular and cellular effects of Bosentan-d4’s action include the suppression of protein and miRNA-21 and programmed cell death 4 (PDCD4) mRNA involved in the malfunction of endothelial cells, including the processes of inflammation and apoptosis . In addition, Bosentan-d4 has been found to exert cardioprotective effects by inhibiting the expressions of CHOP and GRP78, thus preventing cardiac myocytes from abrupt death induced by an ischemia episode .
Action Environment
The action, efficacy, and stability of Bosentan-d4 can be influenced by various environmental factors. For instance, handling of the compound requires a well-ventilated place, suitable protective clothing, and non-sparking tools to prevent fire caused by electrostatic discharge steam . Furthermore, the pharmacokinetics and pharmacodynamics of Bosentan-d4 may be affected by the patient’s health status, such as liver function .
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial resuscitation and consult a doctor immediately . In case of skin contact, rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[5-(2-methoxyphenoxy)-2-pyrimidin-2-yl-6-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)pyrimidin-4-yl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O6S/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24/h5-15,33H,16-17H2,1-4H3,(H,30,31,32)/i16D2,17D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPICJJJRGTNOD-RZOBCMOLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=NC(=NC(=C1OC2=CC=CC=C2OC)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C4=NC=CC=N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649157 | |
Record name | 4-tert-Butyl-N-[6-{[2-hydroxy(~2~H_4_)ethyl]oxy}-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bosentan-d4 | |
CAS RN |
1065472-77-6 | |
Record name | 4-tert-Butyl-N-[6-{[2-hydroxy(~2~H_4_)ethyl]oxy}-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.